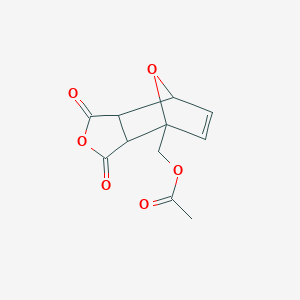![molecular formula C9H12N2O B14727468 2-[(Dimethylhydrazinylidene)methyl]phenol CAS No. 13405-65-7](/img/structure/B14727468.png)
2-[(Dimethylhydrazinylidene)methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Dimethylhydrazinylidene)methyl]phenol is an organic compound with the molecular formula C9H12N2O It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a dimethylhydrazinylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylhydrazinylidene)methyl]phenol typically involves the reaction of 2-hydroxybenzaldehyde with dimethylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
2-Hydroxybenzaldehyde+Dimethylhydrazine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-[(Dimethylhydrazinylidene)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenolic ring undergoes substitution by various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenolic compounds with various functional groups.
科学的研究の応用
2-[(Dimethylhydrazinylidene)methyl]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-[(Dimethylhydrazinylidene)methyl]phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, while the dimethylhydrazinylidene group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: A hindered phenolic compound used as an antioxidant.
2,4,6-Tris(dimethylaminomethyl)phenol: An aromatic compound with tertiary amine and phenolic hydroxyl functionality.
Uniqueness
2-[(Dimethylhydrazinylidene)methyl]phenol is unique due to the presence of the dimethylhydrazinylidene group, which imparts distinct chemical reactivity and potential biological activity compared to other phenolic compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
13405-65-7 |
|---|---|
分子式 |
C9H12N2O |
分子量 |
164.20 g/mol |
IUPAC名 |
2-[(dimethylhydrazinylidene)methyl]phenol |
InChI |
InChI=1S/C9H12N2O/c1-11(2)10-7-8-5-3-4-6-9(8)12/h3-7,12H,1-2H3 |
InChIキー |
FRBHOAJTMYUBGD-UHFFFAOYSA-N |
正規SMILES |
CN(C)N=CC1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





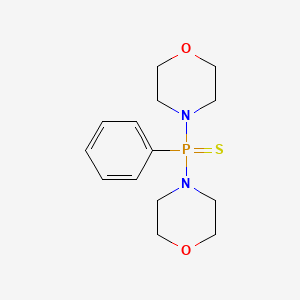
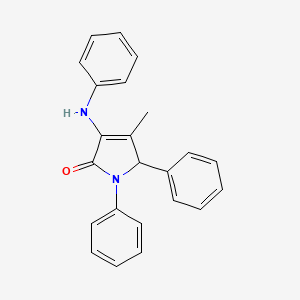
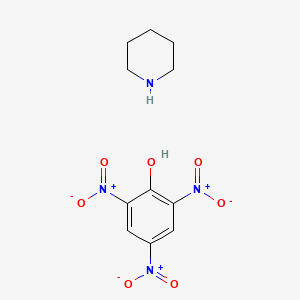
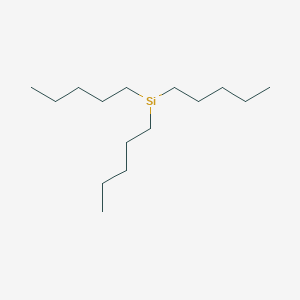
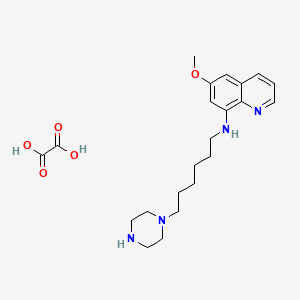
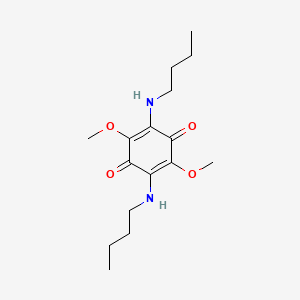
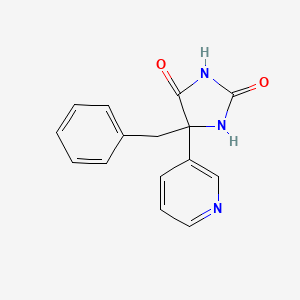
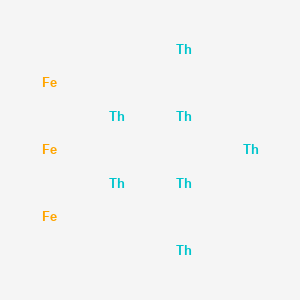
![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)
